molecular formula C15H14N2O3S2 B2550222 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)pyridine-3-sulfonamide CAS No. 2034407-00-4

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)pyridine-3-sulfonamide

Cat. No.: B2550222
CAS No.: 2034407-00-4
M. Wt: 334.41
InChI Key: YDAOYWKBVUAEIB-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C15H14N2O3S2 and its molecular weight is 334.41. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activities

Research has demonstrated the significance of sulfonamide derivatives in the development of antiproliferative agents. For instance, novel sulfonamide derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, showing promising results compared to standard treatments (Bashandy et al., 2014). These findings underscore the potential of sulfonamide compounds in cancer therapy research.

Fluorescent Probe Development

Sulfonamide derivatives have also been utilized in the development of fluorescent probes for detecting thiophenols, which play a crucial role in environmental and biological sciences. A study highlighted the synthesis of a reaction-based fluorescent probe that exhibits high selectivity and sensitivity, demonstrating the utility of sulfonamide-based compounds in analytical applications (Wang et al., 2012).

Ocular Hypotensive Agents

In the realm of ophthalmology, derivatives of benzo[b]thiophene sulfonamide have been explored for their ocular hypotensive activity, providing a foundation for the development of new treatments for conditions like glaucoma (Graham et al., 1989).

Antimicrobial and Antitumor Agents

Sulfonamide compounds, including those with thiophene derivatives, have shown efficacy as antimicrobial and antitumor agents. A study on carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and related derivatives revealed significant in vitro activity against human tumor cell lines and bacteria, highlighting the compound's therapeutic potential (Hafez et al., 2017).

Drug Discovery and Development

Further research has focused on the structural characterisation and biological evaluation of sulfonamide derivatives, including their interactions with proteins and potential as anticancer agents. This includes studies on the synthesis and application of such compounds in drug discovery, indicating their role in the development of new therapeutic options (Murugavel et al., 2019).

Mechanism of Action

While the specific mechanism of action for “N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)pyridine-3-sulfonamide” is not available, benzo[b]thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Safety and Hazards

The safety and hazards of benzo[b]thiophene derivatives can vary. Some compounds may be classified as Acute Tox. 4 Oral - Aquatic Chronic 4 - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They continue to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S2/c18-14(13-10-21-15-6-2-1-5-12(13)15)9-17-22(19,20)11-4-3-7-16-8-11/h1-8,10,14,17-18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAOYWKBVUAEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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